molecular formula C11H9NO B3346512 6-ethynyl-3,4-dihydroquinolin-2(1H)-one CAS No. 120067-46-1

6-ethynyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B3346512
Key on ui cas rn: 120067-46-1
M. Wt: 171.19 g/mol
InChI Key: XYZLICSXYULWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04792561

Procedure details

A mixture of 8.0 g of 6-bromo-3,4-dihydrocarbostyril, 6.95 g of trimethylsilylacetylene, 460 mg of bis(triphenylphosphine)palladium dichloride and 62 mg of cuprous iodide in 53 ml of pyridine and 11 ml of triethylamine was refluxed for 3 days. The solvent was removed under reduced pressure, 50 ml of methanol added along with 300 mg of potassium carbonate, and the mixture stirred under nitrogen for 18 hours. The solvent was removed under reduced pressure and the residue chromatographed on silica gel, eluting with 3% methanol in methylene chloride, giving a product of 6-ethynyl-3,4-dihydrocarbostyril, m.p. 182°-184° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.95 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
460 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2.C[Si]([C:17]#[CH:18])(C)C>N1C=CC=CC=1.C(N(CC)CC)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[C:17]([C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2)#[CH:18] |^1:34,53|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrC=1C=C2CCC(NC2=CC1)=O
Name
Quantity
6.95 g
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
cuprous iodide
Quantity
62 mg
Type
reactant
Smiles
Name
Quantity
53 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
460 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred under nitrogen for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure, 50 ml of methanol
ADDITION
Type
ADDITION
Details
added along with 300 mg of potassium carbonate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 3% methanol in methylene chloride

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#C)C=1C=C2CCC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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